molecular formula C10H6N2OS B3149579 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile CAS No. 67433-02-7

2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile

Cat. No.: B3149579
CAS No.: 67433-02-7
M. Wt: 202.23 g/mol
InChI Key: BNUMZRXTZIOTQP-UHFFFAOYSA-N
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Description

Significance of Benzothiazinone Core Structures in Medicinal Chemistry Research

The benzothiazinone (BTZ) core is a cornerstone of modern medicinal chemistry, particularly in the development of novel antitubercular agents. bioworld.comrsc.org BTZs are recognized as one of the most potent classes of compounds against both drug-susceptible and multidrug-resistant (MDR) Mycobacterium tuberculosis (Mtb). bioworld.comnih.gov Their mechanism of action involves the inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.gov This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinan (B1173331), a key component that protects the bacterium. nih.gov

Prominent examples from this class, BTZ043 and PBTZ169 (Macozinone), have advanced to clinical studies and demonstrated remarkable potency, with minimal inhibitory concentrations (MICs) against Mtb in the low nanogram-per-milliliter range. rsc.orgnih.gov Research has shown that BTZs act as prodrugs; inside the bacterium, their essential nitro group is reduced to a nitroso derivative. nih.govacs.org This activated form then covalently binds to a specific cysteine residue in the active site of DprE1, leading to irreversible inhibition and bacterial death. nih.govacs.org The discovery and development of BTZ derivatives continue to be a major focus in the search for more effective treatments for tuberculosis, addressing challenges such as bioavailability and potential toxicity. rsc.orgrsc.org

Historical Context of Heterocyclic Nitriles in Chemical Synthesis

The history of nitriles is deeply rooted in the development of modern organic chemistry. The first compound in this homologous series, hydrogen cyanide, was synthesized by C.W. Scheele in 1782. longdom.orgwikipedia.org The synthesis of benzonitrile (B105546) by Hermann Fehling in 1844, who heated ammonium (B1175870) benzoate, provided enough of the substance for detailed study and led him to coin the term "nitrile" for this class of compounds. longdom.orgwikipedia.org

In parallel, the field of heterocyclic chemistry began to emerge in the 19th century with the discovery of compounds like furan, pyrrole, and thiophene. numberanalytics.com The convergence of these two fields proved to be exceptionally fruitful. The cyano group (-C≡N) was quickly identified as a highly versatile functional group in organic synthesis. researchgate.netresearchgate.net Its unique electronic properties, including a nucleophilic nitrogen atom and an electrophilic carbon center, allow it to participate in a wide array of chemical reactions. researchgate.netresearchgate.net

Historically and into the present day, nitriles have been employed as crucial precursors for creating a diverse range of nitrogen-containing heterocyclic compounds through reactions like cycloadditions and nucleophilic additions. longdom.orgresearchgate.net The ability of the nitrile group to be transformed into other functionalities, such as amines or carboxylic acids, further enhances its utility as a building block in the synthesis of complex molecular architectures. researchgate.netebsco.com This synthetic flexibility has made heterocyclic nitriles indispensable tools for chemists. longdom.org

Rationale for Academic Investigation of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile

The academic rationale for investigating this compound is founded on the strategic combination of the biologically active benzothiazinone core with the synthetically adaptable acetonitrile (B52724) side chain. The benzothiazinone moiety serves as a promising scaffold with established potent bioactivity, primarily against tuberculosis. rsc.org The acetonitrile group, on the other hand, functions as a reactive handle, opening avenues for extensive chemical modification.

Polyfunctional nitriles are highly reactive molecules that have been widely utilized in the synthesis of heterocyclic compounds. clockss.org Research has demonstrated that compounds like this compound can be synthesized, for instance, through the reaction of thiosalicylic acid with malononitrile. clockss.org

The primary motivation for studying this specific compound is its potential as a versatile intermediate. By leveraging the reactivity of the nitrile group, researchers can introduce a variety of other functional groups and build more complex molecular structures. This allows for the creation of a library of novel benzothiazinone derivatives. These new analogues can then be screened for a wide range of biological activities, expanding beyond antitubercular applications to areas such as anticancer or antibacterial research, given the broad spectrum of activities often associated with benzothiazine-containing molecules. nih.govnih.gov Therefore, the investigation of this compound is driven by the goal of exploring new chemical space and discovering novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-oxo-1,3-benzothiazin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c11-6-5-9-12-10(13)7-3-1-2-4-8(7)14-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUMZRXTZIOTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 Oxo 4h 1,3 Benzothiazin 2 Yl Acetonitrile and Its Analogs

Strategies for the Construction of the 1,3-Benzothiazinone Ring System

The formation of the 1,3-benzothiazinone core is the cornerstone of synthesizing 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile and its derivatives. The primary approaches involve the cyclization of ortho-substituted benzene (B151609) precursors.

Cyclocondensation Approaches

Cyclocondensation reactions represent the most prevalent and versatile methods for constructing the 1,3-benzothiazinone ring. These reactions typically involve the condensation of a bifunctional aromatic substrate with a suitable partner that provides the remaining atoms of the heterocyclic ring.

A foundational approach to the synthesis of benzothiazine derivatives involves the condensation of 2-aminothiophenol with various carbonyl compounds. While this method is more commonly employed for the synthesis of 2-substituted benzothiazoles, modifications can lead to the formation of the 1,3-benzothiazinone ring. For instance, the reaction of 2-aminothiophenol with β-keto esters or diketones under specific conditions can lead to the formation of 1,4-benzothiazine derivatives, which are isomers of the target 1,3-benzothiazinones. The regioselectivity of the cyclization is a critical factor in these reactions.

A general representation of this approach involves the initial formation of an enamine intermediate, followed by intramolecular cyclization. The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired product.

Table 1: Examples of Cyclocondensation Reactions with 2-Aminothiophenol Derivatives

2-Aminothiophenol DerivativeCarbonyl PrecursorCatalyst/ConditionsProductYield (%)
2-AminothiophenolEthyl acetoacetateReflux in ethanol2-Methyl-4H-1,4-benzothiazin-3(2H)-oneModerate
2-AminothiophenolDiethyl malonateSodium ethoxide2-Hydroxy-4H-1,4-benzothiazin-3(2H)-oneGood

Note: The products listed are isomeric 1,4-benzothiazinones, highlighting the challenges in regioselectivity when using 2-aminothiophenol for the synthesis of 1,3-benzothiazinones.

The reaction of 2-aminothiophenol with acylpyruvic acids or their cyclic equivalents, furan-2,3-diones, has been explored for the synthesis of benzothiazinone derivatives. These reactions typically lead to the formation of 1,4-benzothiazinone scaffolds. The process involves the initial nucleophilic attack of the amino group on a carbonyl carbon, followed by cyclization involving the thiol group. While not a direct route to 1,3-benzothiazinones, understanding this chemistry is crucial for developing selective syntheses.

A more direct and widely used approach for the synthesis of the 1,3-benzothiazin-4-one ring system involves the use of 2-mercaptobenzoic acid (thiosalicylic acid) and its derivatives. This method allows for the unambiguous formation of the 1,3-isomer.

One common strategy is the multicomponent, one-pot reaction of thiosalicylic acid, an amine, and an aldehyde. nih.gov This efficient procedure leads to the formation of 2,3-disubstituted-2,3-dihydro-4H-1,3-benzothiazin-4-ones in good yields. nih.gov The reaction proceeds through the initial formation of a Schiff base from the amine and aldehyde, which then undergoes cyclocondensation with thiosalicylic acid. easpublisher.com

For the synthesis of this compound, a plausible approach would involve the reaction of 2-mercaptobenzoic acid with a precursor that can provide the 2-cyanomethyl substituent. This could be achieved through the condensation with a suitable three-carbon component bearing a nitrile group.

Table 2: Synthesis of 1,3-Benzothiazin-4-ones from 2-Mercaptobenzoic Acid

AmineAldehydeCatalyst/ConditionsProductYield (%)Reference
N-(3-aminopropyl)piperidine4-NitrobenzaldehydeToluene, reflux2-(4-Nitrophenyl)-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] researchgate.netbeilstein-journals.orgthiazin-4-one52 nih.gov
4-(2-Aminoethyl)morpholine4-MethylbenzaldehydeToluene, reflux3-(2-Morpholinoethyl)-2-(p-tolyl)-2,3-dihydro-4H-benzo[e] researchgate.netbeilstein-journals.orgthiazin-4-one81 nih.gov
1-(2-Aminoethyl)piperidine4-MethoxybenzaldehydeToluene, reflux2-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-4H-benzo[e] researchgate.netbeilstein-journals.orgthiazin-4-one- nih.gov

Ring Expansion Methodologies from Precursors

A potential strategy could involve the synthesis of a 2-(azidomethyl)benzothiazole derivative, followed by a thermally or photochemically induced ring expansion to the corresponding 1,3-benzothiazinone. beilstein-journals.orgnih.gov This approach hinges on the rearrangement of an intermediate nitrene.

Oxidative Cyclization Routes

Oxidative cyclization is another synthetic strategy that can be employed for the formation of the 1,3-benzothiazinone ring. This method typically involves the intramolecular cyclization of an open-chain precursor containing both the thiol and amide functionalities, with the final ring closure being facilitated by an oxidizing agent.

For example, a precursor such as N-(2-mercaptophenyl)-3-oxobutanamide could potentially undergo oxidative cyclization to form a 2-substituted-1,3-benzothiazin-4-one. The choice of the oxidizing agent is critical to promote the desired C-S bond formation without leading to over-oxidation of the sulfur atom. Reagents such as iodine, hypervalent iodine compounds, or metal-based oxidants could be employed for this purpose. This approach offers a convergent route to the target heterocycle.

Synthesis from Benzoyl Thiocarbamates

The 4H-1,3-benzothiazin-4-one scaffold, the central structure of the target molecule, can be effectively synthesized from derivatives of anthranilic acid. One notable pathway involves the cyclization of 2-acylaminothiobenzamides, which are closely related to benzoyl thiocarbamates. In a strong acid medium, such as concentrated sulfuric acid, 2-benzoylaminothiobenzamide undergoes an intramolecular cyclization reaction. This process involves the sulfur atom acting as a nucleophile, leading to the formation of the six-membered thiazine (B8601807) ring and yielding a 2-phenyl-substituted 4H-1,3-benzothiazin-4-one researchgate.net.

More directly, a robust, two-step methodology has been developed for synthesizing 2-amino-substituted benzothiazinones starting from benzoyl thiocarbamates researchgate.net. This approach highlights the utility of thiocarbamate precursors in building the benzothiazinone core, which is a key structural motif in several clinical candidates for tuberculosis treatment, such as BTZ-043 and Macozinone researchgate.net. While these examples result in amino or phenyl groups at the 2-position, the underlying synthetic strategy establishes a viable route to the core heterocyclic system required for this compound. Modification of the acyl group on the thiocarbamate precursor could allow for the introduction of the desired acetonitrile (B52724) functionality.

Table 1: Cyclization of 2-Thioureidobenzoate Precursor
PrecursorReagentProductYieldReference
Methyl 2-(3,3-diethylthioureido)benzoateConcentrated H₂SO₄2-(Diethylamino)-4H-3,1-benzothiazin-4-one72% nih.gov

Acetonitrile-Mediated Functionalization in Heterocyclic Synthesis

Acetonitrile is not merely a solvent but also a versatile and economical C2 building block in organic synthesis. Its ability to act as a source of cyanomethyl radicals (•CH₂CN) or cyanomethyl anions (:CH₂CN) makes it a valuable reagent for introducing the cyanomethyl group onto various molecular scaffolds, including the formation of nitrogen-containing heterocycles.

A modern and powerful method for constructing nitrogenous heterocycles involves the cyanomethylarylation of alkenes. In this type of reaction, a C-H bond in acetonitrile is functionalized, and the resulting cyanomethyl group is added across a double bond along with an aryl group in a cascade process. Visible light-mediated photocatalysis has emerged as a green and efficient way to achieve this transformation beilstein-journals.orgsemanticscholar.org.

Using a recyclable, K-modified carbon nitride (CN-K) heterogeneous photocatalyst, a variety of alkenes can undergo cyanomethylarylation with acetonitrile beilstein-journals.org. This protocol utilizes a readily available N-hydroxyphthalimide (NHPI) ester as a radical initiator under mild conditions. The reaction proceeds through the generation of a cyanomethyl radical from acetonitrile, which then participates in a cascade of reactions to form structurally diverse nitrogenous heterocyclic compounds, such as indolines and oxindoles, in good yields beilstein-journals.orgsemanticscholar.org. This strategy demonstrates the feasibility of incorporating a cyanomethyl group during the construction of a heterocyclic ring system.

Table 2: Heterogeneous Photocatalytic Cyanomethylarylation of N-Arylallylamines
SubstrateCatalystConditionsProduct ClassYieldReference
N-ArylallylamineK-modified carbon nitride (CN-K)Visible Light (Blue LEDs), NHPI Ester, CH₃CNCyanomethylated Indoline67-75% beilstein-journals.org
N-Aryl AcrylamideK-modified carbon nitride (CN-K)Visible Light (Blue LEDs), NHPI Ester, CH₃CNCyanomethylated OxindoleHigh Efficiency beilstein-journals.org

Acetonitrile is a valuable synthon that can provide two carbon atoms and one nitrogen atom for the synthesis of heterocyclic rings mdpi.com. The methyl protons of acetonitrile are weakly acidic (pKa ≈ 31.3 in DMSO), allowing for deprotonation to form a nucleophilic anion. Additionally, the cleavage of C-H or C-C bonds can generate •CH₂CN or •CN radicals, respectively, making it a participant in a wide array of transformations including cyanomethylation, cyanation, and cyclization reactions mdpi.com.

Its utility is demonstrated in the synthesis of various heterocycles like pyridines, oxazoles, and tetrazoles mdpi.com. For instance, nitroacetonitrile, a derivative, is particularly effective in creating annulated 1,2,4-triazines that contain vicinal amino and nitro groups, a structural motif found in insensitive energetic materials nih.gov. The versatility of acetonitrile as a building block stems from the multiple reactive sites within its small molecular structure mdpi.com.

A direct and efficient method for introducing a cyanomethyl group involves the copper-catalyzed reaction of imines with acetonitrile. In this process, an inexpensive copper catalyst, such as copper(II) acetate, facilitates the reaction where acetonitrile serves as both the solvent and the cyanomethyl source researchgate.netnih.gov. This methodology provides an effective route to synthesize β,γ-unsaturated nitriles and arylacrylonitriles nih.govresearchgate.net.

The proposed mechanism involves the activation of the C(sp³)–H bond of acetonitrile by the copper species. The cyano group of acetonitrile coordinates with the copper catalyst, and the imine substrate facilitates the deprotonation of acetonitrile to generate a nucleophile. This nucleophile then reacts with the imine, ultimately leading to the cyanomethylated product after dehydrogenation nih.gov. The reaction tolerates a broad range of functional groups on the imine substrate, achieving good to excellent yields researchgate.netresearchgate.net.

Table 3: Copper-Catalyzed Cyanomethylation of Imines
SubstrateCatalystReagent/SolventProduct ClassYield RangeReference
Aromatic IminesCu(OAc)₂AcetonitrileArylacrylonitriles69-98% researchgate.netnih.gov
Styrenes/AlkenesCuClBromoacetonitrileβ,γ-Unsaturated Nitriles78-94% nih.gov

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to activate π-systems like alkynes and allenes, making them susceptible to nucleophilic attack acs.orgmdpi.com. In this context, acetonitrile can serve as a nucleophile or as a coordinating solvent that influences the reaction pathway. Gold(I) catalysts can promote various transformations, including hydroaminations and cycloisomerizations, that are fundamental to the synthesis of heterocyclic structures nih.gov.

For example, gold(I) catalysis enables the addition of nucleophiles to 1,n-enynes, proceeding through a cyclopropyl gold(I) carbene-like intermediate acs.org. While direct gold-catalyzed cyanomethylation using acetonitrile as the primary nucleophile is less common than other methods, the principles of gold catalysis allow for the functionalization of precursors that could later be converted to include an acetonitrile side chain. The interaction of gold complexes with acetonitrile has been studied, indicating its role as a ligand and a reaction medium in various gold-catalyzed processes researchgate.netacs.org.

Targeted Synthesis of the Acetonitrile Side Chain through Functionalization

The introduction of the acetonitrile moiety (–CH₂CN) is a critical step in the synthesis of the target compound. This can be achieved either by building the heterocyclic ring with the side chain already incorporated in one of the precursors or by adding it to a pre-formed benzothiazinone core. The latter approach, involving direct functionalization, is highly desirable for its modularity.

The synthesis of related heterocyclic systems shows the viability of incorporating this functional group. For instance, 3-oxo-2H,4H-1,4-benzothiazine-2-carbonitrile derivatives have been synthesized in a one-pot reaction via the cyclization of methyl {[2-(cyanomethyl)sulfanyl]phenyl}carbamate researchgate.net. This demonstrates that precursors bearing the cyanomethyl group can be effectively cyclized to form the desired heterocyclic core.

Furthermore, the reaction of cyanoacetohydrazide with various reagents has been utilized to synthesize a range of new heterocyclic compounds, showcasing the utility of precursors containing the cyanoacetyl group in building complex molecular architectures mdpi.com. These examples provide strong precedent for the targeted synthesis of this compound through the strategic incorporation or addition of the cyanomethyl group.

Modern Synthetic Innovations

Recent advancements in synthetic organic chemistry have provided innovative and efficient pathways for the synthesis of complex heterocyclic structures like this compound. These modern methods often prioritize sustainability, efficiency, and the ability to generate diverse analogs for further study. Key areas of innovation include the use of mechanochemistry for C-H functionalization and the development of sophisticated catalytic systems.

Mechanochemistry, which utilizes mechanical force from grinding or milling to drive chemical reactions, has emerged as a powerful green chemistry tool. researchgate.netresearchgate.net This solvent-free approach offers numerous advantages over traditional solution-phase synthesis, including reduced reaction times, higher yields, enhanced safety, and minimized solvent waste. researchgate.net While direct C-H functionalization of the acetonitrile group in the target molecule via mechanochemistry is a developing area, the principles have been widely applied to various heterocyclic cores.

The application of high-speed ball milling can facilitate C-H activation and subsequent bond formation, a key process for modifying heterocyclic scaffolds. researchgate.net For instance, iridium-catalyzed mechanochemical methods have been successfully employed in the synthesis of 1,2-benzothiazine derivatives under solvent-free conditions. researchgate.net This demonstrates the potential of mechanochemistry to create complex heterocyclic systems efficiently. The mechanical energy overcomes activation barriers, and the solid-state nature of the reaction can lead to unique reactivity and selectivity not observed in solution. rsc.org This methodology is particularly attractive for creating libraries of analogs by varying the reactants in the milling vessel.

Table 1: Comparison of Mechanochemical vs. Traditional Solution-Phase Synthesis for Heterocycle Functionalization
FeatureMechanochemical SynthesisTraditional Solution-Phase Synthesis
Solvent Usage Solvent-free or minimal use of liquid assistantsRequires bulk solvents for dissolution and reaction
Reaction Time Often reduced to minutes or a few hoursCan range from several hours to days
Energy Input Mechanical (grinding, milling)Thermal (heating, refluxing)
Waste Generation Significantly lower due to absence of bulk solventsHigher, involving solvent waste and purification byproducts
Product Isolation Often simpler, sometimes yielding pure product directlyTypically requires multi-step workup and chromatography
Scalability Can be scaled up using continuous flow or larger millsWell-established scalability, but can be energy-intensive

The construction of the core benzothiazinone ring is a critical step in synthesizing the target compound. Modern catalysis has provided a diverse toolkit to achieve this transformation with high efficiency and control. Transition-metal catalysis, in particular, has been instrumental in developing new routes to this important heterocyclic scaffold.

Several synthetic routes to benzothiazinones begin with substituted 2-chlorobenzoic acid or anthranilic acid derivatives. researchgate.netnih.gov One established pathway involves reacting a substituted benzoyl chloride with a thiocyanate salt to form a benzoyl isothiocyanate intermediate. nih.gov This reactive intermediate can then undergo cyclization to form the benzothiazinone ring. This process has been a cornerstone for the synthesis of various potent benzothiazinone-based compounds. nih.govnih.gov

More recent innovations focus on transition-metal-catalyzed reactions. For example, copper(I)-catalyzed cascade reactions provide direct access to benzothiazolones from 2-haloaryl isothiocyanates. researchgate.net Palladium-catalyzed C-H activation strategies have also been explored for the intramolecular cyclization to form related benzoxazinone structures, a strategy that holds promise for benzothiazinone synthesis as well. nih.gov These catalytic methods often operate under milder conditions and tolerate a wider range of functional groups compared to traditional methods, facilitating the synthesis of diverse and complex analogs. nih.gov A novel synthetic pathway starting from thiourea (B124793) derivatives allows for the formation of the thiazinone ring system in a single step, demonstrating the continuous evolution of synthetic strategies. nih.gov

Table 2: Selected Catalytic Systems in Benzothiazinone and Related Heterocycle Synthesis
Catalyst SystemKey Reaction TypeStarting MaterialsAdvantagesReference
Copper(I)Cascade Annulation2-haloaryl isothiocyanatesDirect access to the core, good functional group tolerance. researchgate.net
Palladium(II)Intramolecular C-H ActivationN-Aryl amidesHigh efficiency, controllable cyclization. nih.gov
Rhodium(III)C-H Activation / AnnulationSulfonimidamidesAccess to diverse 1,2-benzothiazine derivatives. researchgate.net
None (Thiourea Pathway)Nucleophilic Substitution / Cyclization2-chlorobenzoyl chlorides and N,N-dialkylthioureasSingle-step ring formation from thiourea precursor. nih.gov

Chemical Reactivity and Transformative Chemistry of 2 4 Oxo 4h 1,3 Benzothiazin 2 Yl Acetonitrile and Its Derivatives

Functionalization of the Nitrile Group within Benzothiazinone Scaffolds

The nitrile group in 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack, forming the basis for many of its characteristic reactions.

Common transformations of the nitrile group include hydrolysis, reduction, and addition of organometallic reagents. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. This transformation is a fundamental route to introducing a carboxylic acid moiety, which can then be further functionalized.

Reduction of the nitrile group offers a pathway to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding the corresponding 2-(2-aminoethyl)-4H-1,3-benzothiazin-4-one. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde.

Furthermore, the nitrile group can react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones after hydrolysis of the intermediate imine. This provides a valuable method for carbon-carbon bond formation at the position adjacent to the benzothiazinone ring.

In the context of related heterocyclic systems, active methylene (B1212753) nitriles have been shown to participate in three-component reactions. For instance, the interaction of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with active methylene nitriles and heterylcarbaldehydes leads to the formation of condensed 2-amino-4-heteryl-4H-pyranes. nih.gov This highlights the potential of the nitrile group in this compound to participate in multicomponent reactions to build complex molecular architectures.

Table 1: Key Functionalizations of the Nitrile Group

Reaction TypeReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid
Reduction (to amine)LiAlH₄Primary Amine
Reduction (to aldehyde)DIBAL-HAldehyde
Reaction with OrganometallicsR-MgX or R-LiKetone
Three-component reactionAldehyde, BaseFused Pyran

Electrophilic and Nucleophilic Reactions at the Benzothiazinone Core

The 1,3-benzothiazin-4-one core possesses multiple sites for both electrophilic and nucleophilic attack, contributing to its rich and diverse reactivity. The electron-withdrawing nature of the carbonyl group and the heteroatoms influences the electron distribution within the bicyclic system, dictating its reactivity profile.

The carbonyl carbon at the 4-position is a primary site for nucleophilic attack. This reactivity is fundamental to many of the synthetic routes for 1,3-benzothiazin-4-ones, which often involve the cyclization of precursors where a nucleophilic attack on a carbonyl or its equivalent takes place.

The benzene (B151609) ring of the benzothiazinone scaffold can undergo electrophilic substitution reactions. The directing effects of the substituents on the ring will determine the position of substitution. In many biologically active benzothiazinones, such as BTZ043, an 8-nitro group is present, which is introduced via electrophilic nitration.

Conversely, the electron-deficient nature of the aromatic ring, particularly when substituted with strong electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAAr). This allows for the introduction of various nucleophiles onto the aromatic core.

In related 1,4-oxazine systems, Michael-type nucleophilic additions have been studied, where the nature of the nucleophile dictates whether acyclic or cyclic products are formed. nih.gov This suggests that the C2 position of the 1,3-benzothiazinone ring, being adjacent to the sulfur and nitrogen atoms, could also be a site for nucleophilic attack under certain conditions, potentially leading to ring-opening or rearrangement reactions.

Table 2: Reactive Sites on the 1,3-Benzothiazin-4-one Core

PositionType of ReactionPotential Reagents
C4-CarbonylNucleophilic AdditionGrignard reagents, Hydrides
Benzene RingElectrophilic SubstitutionNitrating agents, Halogens
Benzene RingNucleophilic Aromatic SubstitutionAmines, Alkoxides
C2-PositionNucleophilic AdditionStrong nucleophiles

Ring Transformations and Rearrangement Reactions

The 1,3-benzothiazinone scaffold can undergo fascinating ring transformation and rearrangement reactions, leading to the formation of other important heterocyclic systems. These transformations are often induced by nucleophiles or proceed through thermal or photochemical pathways.

Nucleophile-Induced Ring Contractions in Related Systems

While direct examples of nucleophile-induced ring contractions of 1,3-benzothiazin-4-ones are not extensively documented, studies on the closely related 1,4-benzothiazine systems provide valuable insights. The 1,4-benzothiazine moiety is known to undergo ring contraction to afford the corresponding 1,3-benzothiazole derivatives under the action of nucleophiles. beilstein-journals.orgmdpi.com This process typically involves the cleavage of a sulfur-carbon bond by the nucleophile, followed by an intramolecular cyclization to form the more stable five-membered benzothiazole (B30560) ring. beilstein-journals.orgmdpi.com For instance, the transformation of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgwikipedia.orgbenzothiazine-1,2,4-triones with nucleophiles such as alkanols, benzylamine, and arylamines leads to the formation of pyrrolo[2,1-b] beilstein-journals.orgrsc.orgbenzothiazoles. beilstein-journals.orgmdpi.com

Ring Expansion Reactions to Larger Heterocycles (e.g., 1,4-benzothiazepines)

The expansion of the six-membered thiazinone ring to a seven-membered thiazepine ring represents a synthetically valuable transformation. A notable example in a related system is the ring-expansion of 2-phenylmethylene-2H-1,4-benzothiazin-3(4H)-ones to 2,3-dihydro-3-oxo-2-phenyl-1,5-benzothiazepin-4(5H)-ones. rsc.orgnih.gov This reaction is thought to proceed through an episulphonium ion intermediate. rsc.org

Another approach to benzothiazepines involves the ring expansion of a quaternized benzothiazole. researchgate.net Nucleophilic attack by a hydroxide (B78521) anion opens the thiazole (B1198619) ring, and subsequent intramolecular cyclization leads to the formation of a 1,5-benzothiazepine (B1259763) derivative. researchgate.net

Furthermore, the reaction of 3,1-benzothiazine-2-carbonitriles with 1,2-dimethylhydrazine (B38074) has been shown to yield 1,3,4-benzotriazepin-5-ones. researchgate.net This transformation involves a nucleophilic attack on the C4-carbonyl, followed by cyclization and loss of hydrogen sulfide (B99878) to afford the expanded ring system. researchgate.net These examples from related heterocyclic systems highlight the potential for this compound to serve as a precursor for larger heterocyclic rings like 1,4-benzothiazepines through carefully designed reaction sequences.

Oxidation Pathways of the Thiazinone Sulfur Atom (e.g., Sulfoxide (B87167) and Sulfone Formation)

The sulfur atom in the 1,3-benzothiazin-4-one ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit altered chemical and biological properties compared to the parent sulfide.

The oxidation of the thiazinone sulfur can be achieved using a variety of oxidizing agents. Hydrogen peroxide in glacial acetic acid is a commonly employed reagent for this transformation. researchgate.net Other oxidizing agents that have been successfully used for the oxidation of sulfides to sulfoxides and sulfones include urea-hydrogen peroxide, permanganate (B83412) supported on manganese dioxide, and 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent).

The oxidation typically proceeds in a stepwise manner, with the sulfoxide being the intermediate in the formation of the sulfone. By carefully controlling the reaction conditions, such as the stoichiometry of the oxidizing agent and the reaction temperature, it is often possible to selectively isolate the sulfoxide. The formation of the sulfone generally requires more forcing conditions or a larger excess of the oxidizing agent.

The resulting sulfoxides and sulfones have been shown to be valuable compounds in their own right. For example, the sulfone derivatives of 2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one, chlormezanone (B1668783) and dichlormezanone, have been used as antianxiety and muscle relaxant drugs.

Table 3: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion

Oxidizing AgentTypical ConditionsProduct(s)
Hydrogen Peroxide (H₂O₂)Glacial Acetic Acid, RefluxSulfoxide and/or Sulfone
Urea-Hydrogen PeroxideSolid state or in solutionSulfoxide and/or Sulfone
Potassium Permanganate (KMnO₄)Supported on MnO₂Sulfone
Davis ReagentPhase-transfer catalysisSulfone

Based on a comprehensive search of available scientific literature, it has been determined that detailed, published experimental data for the specific compound This compound is not available. The creation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, requires access to primary literature reports containing specific spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic data for this exact molecule.

The search yielded information on related but structurally distinct isomers, such as 1,4-benzothiazine derivatives, and other related heterocyclic systems. However, in strict adherence to the instructions to focus solely on "this compound" and not introduce information outside this specific scope, this data cannot be used.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time.

Comprehensive Spectroscopic and Crystallographic Elucidation of 2 4 Oxo 4h 1,3 Benzothiazin 2 Yl Acetonitrile Structures

Advanced Structural Analysis Techniques (e.g., Hirshfeld Surface Analysis)

Further experimental investigation involving single-crystal X-ray diffraction and subsequent computational analysis would be required to elucidate the intermolecular interactions and generate the data necessary to fulfill the requested comprehensive spectroscopic and crystallographic elucidation for 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile.

Computational Chemistry and Molecular Modeling of 2 4 Oxo 4h 1,3 Benzothiazin 2 Yl Acetonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

While specific, detailed DFT studies exclusively on 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile are not extensively available in publicly accessible literature, the methodologies for its analysis are well-established. Such calculations are fundamental to predicting the molecular structure, reactivity, and spectroscopic properties of benzothiazole (B30560) and benzothiazinone derivatives. scirp.orgscispace.com

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

Electronic structure analysis through DFT is pivotal for understanding the chemical reactivity of a molecule. This involves the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO's energy relates to its ability to accept electrons, reflecting its electrophilicity. youtube.comrsc.org The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. scispace.com

For benzothiazole derivatives, FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attacks. scirp.org A molecular electrostatic potential (MEP) map further visualizes the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions and reaction sites. scirp.orgrsc.org

Vibrational Frequency Analysis for Spectroscopic Correlation

Theoretical vibrational frequency analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data. mdpi.comnih.gov This correlation is essential for confirming the molecular structure and understanding the vibrational characteristics of different functional groups within the molecule. researchgate.net For complex heterocyclic systems like benzoxazines and benzothiazines, this analysis helps in assigning specific bands in the fingerprint region of the spectra to particular vibrations of the oxazine (B8389632) or thiazine (B8601807) ring. conicet.gov.arresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in drug discovery, and the benzothiazinone class of compounds has been extensively studied for its interaction with Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis. plos.orgnih.govnih.gov DprE1 is a critical target for developing new antitubercular drugs. plos.orgnih.gov

Ligand-Protein Interaction Profiling with Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)

Benzothiazinones (BTZs) are known to be potent inhibitors of DprE1. researchgate.netresearchgate.net They typically act as irreversible inhibitors by forming a covalent bond with a key cysteine residue (Cys387) in the active site of the enzyme. plos.orgnih.gov Docking studies on various BTZ analogs reveal a common binding mode within the catalytic pocket of DprE1.

The interaction profile often includes:

Covalent Bonding : The nitro group on the benzothiazinone scaffold is believed to be activated to a nitroso derivative, which then covalently bonds to the thiol group of Cys387. nih.govresearchgate.net

Hydrogen Bonding : Key hydrogen bonds are frequently observed between the ligand and various amino acid residues. For example, interactions with residues such as LYS418, GLN326, and TRP17 have been noted for different BTZ analogs. plos.orgnih.gov

Other Interactions : Pi-sigma, alkyl, and pi-alkyl interactions with residues like HIS132, VAL362, and LYS367 also contribute to the stability of the ligand-protein complex. nih.gov

Binding Affinity Prediction and Mode of Interaction Analysis

Computational methods are used to predict the binding affinity of ligands to their targets, often expressed as a docking score or a calculated binding energy (ΔGbinding) in kcal/mol. plos.orgnih.gov For BTZ analogs targeting DprE1, covalent docking scores have been reported to be highly negative, indicating strong binding potential. plos.org

Subsequent molecular dynamics (MD) simulations and binding energy calculations using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach provide a more refined prediction of binding affinity. Studies on potent BTZ analogs have shown significant binding energies, correlating with their strong inhibitory activity. plos.orgnih.gov

Below is a table summarizing the docking scores and binding affinities for several potent benzothiazinone analogs against DprE1, as reported in recent literature.

Compound IDCovalent Docking Score (kcal/mol)Predicted Binding Energy (ΔGbinding, kcal/mol)Key Interacting Residues
PubChem-155-924-621-15.7-77.2TRP17, HIS132, LYS418
PubChem-127-032-794-14.7-74.3THR118, GLN334, ASP389
PubChem-155-923-972-13.3-65.4GLN326, GLY328, LYS418
PBTZ169 (Reference)Not specified in detail-49.8CYS387, LYS134, LYS418

Data sourced from studies on benzothiazinone analogs. plos.orgnih.gov

These computational analyses underscore the potential of the benzothiazinone scaffold, to which this compound belongs, as a basis for designing novel and potent inhibitors against critical pathogenic targets like DprE1.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiazinone derivatives, QSAR studies have been instrumental in identifying key structural features that govern their potent anti-tubercular activity. researchgate.net These models help in understanding the physicochemical properties that enhance efficacy and guide the design of new, more potent analogs. researchgate.netnih.gov

Several 2D and 3D-QSAR models have been developed for congeneric series of benzothiazinone derivatives. researchgate.net These studies consistently highlight the importance of specific molecular fragments and properties for biological activity. For instance, analyses have identified the trifluoromethyl group, the nitro group, and a piperazine (B1678402) fragment with aliphatic hydrocarbons as likely pharmacophoric features essential for the anti-tubercular effects of benzothiazinones. researchgate.net The volume and lipophilicity of substituents have also been shown to be important in maintaining high potency. nih.gov

The predictive power of these QSAR models is rigorously evaluated using statistical metrics. A robust model typically exhibits a high correlation coefficient for the training set (R²), a high cross-validation coefficient (Q²), and a strong predictive correlation coefficient for an external test set (pred_r²). researchgate.netufv.br These parameters ensure that the model is not only descriptive but also has a reliable predictive capacity for designing new compounds. ufv.br

One study exploring a series of benzothiazinone derivatives developed a 3D-QSAR model that demonstrated strong performance, with a high correlation coefficient for the training set (R² = 0.9754) and a robust predictive capability for the test set (Q² = 0.7632). researchgate.net Another computational study on benzothiazinone-piperazine derivatives also yielded a statistically significant model with an R² value of 0.9486 and a cross-validation coefficient (QLoo) of 0.8927. ufv.br Contour maps generated from these models provide visual guidance on how steric, electrostatic, hydrophobic, and hydrogen-bonding properties can be modified to enhance biological activity. researchgate.net

Table 1: Statistical Validation of Selected QSAR Models for Benzothiazinone Derivatives

Model Reference R² (Training Set) Q² (Cross-Validation) pred_r² (Test Set) Key Findings
3D-QSAR researchgate.net 0.9754 0.7632 Not Reported Emphasized the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor groups.

Mechanistic Insights from Computational Simulations

Computational simulations, particularly molecular docking and kinetic studies, have provided profound insights into the mechanism of action of benzothiazinones. nih.govconsensus.app These studies have elucidated how these compounds interact with their molecular target, the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme, which is essential for the synthesis of the mycobacterial cell wall. nih.govmdpi.com

A key finding is that benzothiazinones like BTZ043 function as mechanism-based covalent inhibitors. nih.gov They are pro-drugs that require activation within the mycobacterial cell. Mass spectrometric analysis, supported by computational models, has shown that the nitro group on the benzothiazinone core is reduced to a highly reactive nitroso derivative. nih.gov This activated intermediate then forms a covalent bond with a specific cysteine residue (Cys387 in M. tuberculosis) in the active site of the DprE1 enzyme. nih.gov This irreversible inhibition of DprE1 is the basis for the compound's potent bactericidal activity. nih.gov

Molecular docking simulations have further clarified the binding mode of benzothiazinone derivatives within the DprE1 active site. consensus.app These simulations compare the binding affinities and interactions of various derivatives with those of known inhibitors. consensus.app The results often show that potent derivatives achieve a favorable molecular rearrangement within the active site, optimizing their interactions with key amino acid residues. consensus.app These computational studies can predict binding affinities, with some derivatives showing higher calculated affinities than crystallized inhibitors, suggesting they could be promising lead compounds for further development. ufv.brconsensus.app For example, a docking study of several benzothiazinone-piperazine derivatives identified ligands with high binding affinities, with the most potent compound exhibiting a binding energy of -10.5 kcal/mol. ufv.br Such simulations provide a structural and energetic rationale for the observed activity and guide the rational design of improved inhibitors. nih.gov

Table 2: Summary of Findings from Computational Simulations of Benzothiazinone-DprE1 Interaction

Computational Method Key Insight Target Residue/Interaction Reference
Mass Spectrometry & Kinetic Analysis Pro-drug activation via nitro group reduction. Covalent bond formation with Cys387. nih.gov
Molecular Docking Prediction of binding affinity and orientation in the active site. Favorable interactions with active site residues. consensus.app

Biological Activity and Molecular Mechanism Studies of Benzothiazinone Compounds Excluding Clinical and Safety Data

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) Inhibition in Mycobacterium tuberculosis

The primary molecular target of benzothiazinones, including 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile, is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase, abbreviated as DprE1. nih.govnih.gov This flavoenzyme is essential for the survival of Mycobacterium tuberculosis as it plays a critical role in the biosynthesis of the mycobacterial cell wall. DprE1, in conjunction with a partner enzyme DprE2, is responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole donor of arabinose for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, two essential polysaccharides that are fundamental components of the mycobacterial cell wall. nih.gov Inhibition of DprE1 halts the production of these vital building blocks, leading to catastrophic failure of cell wall integrity and ultimately, bacterial death. nih.gov

Enzymatic Inhibition Kinetics and Specificity

Benzothiazinones are classified as mechanism-based, covalent inhibitors of DprE1. nih.gov Kinetic studies of representative benzothiazinones demonstrate that they act as suicide inhibitors. nih.gov This means the enzyme itself metabolically activates the compound, leading to its own irreversible inactivation. nih.gov The inhibition is a time-dependent process, characteristic of covalent inhibitors that form a stable bond with their target. nih.gov The specificity for DprE1 is a hallmark of this compound class, contributing to their high potency against Mycobacterium tuberculosis.

Covalent Adduct Formation with DprE1 Cysteine Residues

The mechanism of irreversible inhibition involves the formation of a covalent bond between the activated benzothiazinone molecule and a specific cysteine residue within the active site of the DprE1 enzyme. nih.gov In Mycobacterium tuberculosis, this critical residue is Cysteine-387 (Cys387). Structural and biochemical analyses have confirmed that after activation, the benzothiazinone derivative forms a semimercaptal adduct with the thiol group (-SH) of Cys387. nih.gov This covalent modification permanently blocks the active site, preventing the natural substrate from binding and thereby halting the enzymatic reaction. nih.gov The formation of this stable adduct explains the potent and bactericidal activity of these compounds. nih.gov

Role of Nitro Group Reduction in Prodrug Activation

A key feature of potent benzothiazinones is the presence of a nitro group on the aromatic ring. These compounds are, in fact, prodrugs that require activation within the mycobacterium to exert their inhibitory effect. The activation process is initiated by the reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor of the DprE1 enzyme. nih.gov DprE1 reduces the essential nitro group of the benzothiazinone to a highly reactive nitroso derivative. nih.gov This electrophilic nitroso intermediate then rapidly reacts with the nearby nucleophilic cysteine residue (Cys387) in the enzyme's active site to form the covalent bond. Structure-activity relationship studies have shown that replacing this nitro group with other chemical moieties leads to a dramatic loss of antimycobacterial activity, underscoring its critical role in the prodrug activation and covalent inhibition mechanism.

Impact on Mycobacterial Cell Wall Biosynthesis and Integrity

By effectively inhibiting DprE1, this compound blocks the formation of decaprenylphosphoryl arabinose (DPA), the essential precursor for arabinan (B1173331) synthesis. nih.gov Arabinans are major constituents of both arabinogalactan and lipoarabinomannan, polymers that are indispensable for the structural integrity of the mycobacterial cell envelope. nih.gov The depletion of the DPA pool leads to a rapid cessation of cell wall construction. nih.gov This disruption of cell wall biogenesis compromises the bacterium's ability to withstand osmotic pressure and other environmental stresses, ultimately resulting in cell lysis and death. nih.gov Time-lapse microscopy of mycobacteria exposed to benzothiazinones has visually confirmed this mechanism, showing a decrease in growth rate followed by swelling at the poles and eventual cell rupture. nih.gov

In Vitro Antimycobacterial Efficacy against Mycobacterium tuberculosis Strains

The potent and specific mechanism of action of benzothiazinones translates to excellent efficacy against Mycobacterium tuberculosis in laboratory settings.

Activity against Drug-Susceptible Strains (e.g., H37Rv, H37Ra)

Benzothiazinones exhibit powerful bactericidal activity against drug-susceptible reference strains of Mycobacterium tuberculosis, such as H37Rv. Compounds from this class, including close analogs of this compound, have demonstrated exceptionally low Minimum Inhibitory Concentrations (MICs), often in the nanomolar range. For instance, the lead compound BTZ043 has an MIC of approximately 1 ng/mL against M. tuberculosis, making it significantly more potent than many standard anti-TB drugs. nih.gov This high potency is a direct result of the efficient, covalent inhibition of the essential DprE1 enzyme.

Interactive Data Table: Antimycobacterial Activity of Benzothiazinone Analogs

CompoundTargetMechanism of ActionM. tuberculosis H37Rv MIC
BTZ043 DprE1Covalent Inhibition~0.004 µM
PBTZ169 DprE1Covalent Inhibition<0.004 µM
PyrBTZ01 (non-covalent) DprE1Non-covalent Inhibition>128 µM
BTZ045 (amino derivative) DprE1 (weak)Lacks nitro group for activation>1 µg/mL

This table presents data for representative benzothiazinone compounds to illustrate the structure-activity relationship discussed in the text. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Activity against Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Strains

The 4H-1,3-benzothiazin-4-one scaffold has emerged as a promising class of antimycobacterial agents, demonstrating significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov The global health challenge posed by tuberculosis is exacerbated by the rise of multi-drug resistant (MDR) and extensively drug-resistant (XDR) forms of the disease, creating an urgent need for novel therapeutics. nih.gov Benzothiazinones (BTZs) have shown potent efficacy against these challenging strains. nih.govresearchgate.net

Compounds within this class, such as BTZ043 and the related analogue PBTZ169 (Macozinone), exhibit remarkable potency with minimum inhibitory concentrations (MICs) below 0.016 μg/mL. researchgate.net A key advantage of the BTZ class is its novel mechanism of action, which involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). researchgate.netnih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall. nih.govresearchgate.net Because this target is different from those of existing first- and second-line anti-TB drugs, BTZs retain their activity against Mtb strains that have developed resistance to conventional therapies. nih.gov The most advanced compound from this series, BTZ043, is considered a candidate for combination therapies against both drug-sensitive and extensively drug-resistant TB. nih.gov

Synergistic Interactions with Other Antimycobacterial Agents in Vitro

In vitro studies have been conducted to evaluate the interaction profiles of benzothiazinones with other antimycobacterial agents. Using checkerboard assays, the lead compound BTZ043 was tested against M. tuberculosis H37Rv in combination with several existing and pipeline anti-tuberculosis drugs. researchgate.net

The interactions were largely additive, with no antagonism observed between BTZ043 and the tested compounds, which included rifampin, isoniazid, ethambutol, moxifloxacin, PA-824, meropenem (B701) (with and without clavulanate), and SQ-109. researchgate.net

Notably, a significant synergistic effect was identified between BTZ043 and TMC207 (Bedaquiline). researchgate.net The fractional inhibitory concentration (FIC) index, a measure of synergistic activity, was determined to be 0.5 for this combination. researchgate.net This synergy was potent; a combination of TMC207 at one-quarter of its MIC (20 ng/ml) with BTZ043 at one-quarter of its MIC (0.375 ng/ml) resulted in a more potent bactericidal effect on M. tuberculosis than TMC207 alone at a higher concentration (80 ng/ml). researchgate.net It is hypothesized that the inhibition of DprE1 by sub-MIC levels of BTZ043 weakens the mycobacterial cell wall, thereby allowing for improved penetration and access of TMC207 to its target, ATP synthase. researchgate.net The potential for synergistic effects with other TB drugs is a notable feature of the benzothiazinone class. nih.gov

Table 1: In Vitro Interaction of BTZ043 with Other Antimycobacterial Agents

Combined AgentInteraction ProfileFractional Inhibitory Concentration (FIC) Index
TMC207 (Bedaquiline)Synergy0.5
RifampinAdditiveNot reported
IsoniazidAdditiveNot reported
EthambutolAdditiveNot reported
MoxifloxacinAdditiveNot reported
PA-824 (Pretomanid)AdditiveNot reported
MeropenemAdditiveNot reported
SQ-109AdditiveNot reported

Structure-Activity Relationship (SAR) Studies for DprE1 Inhibitors

The potent antimycobacterial activity of benzothiazinones is intrinsically linked to their chemical structure, and extensive structure-activity relationship (SAR) studies have been performed to optimize their efficacy and drug-like properties. researchgate.net BTZs act as covalent inhibitors, where a nitro group on the molecule is converted by the DprE1 enzyme into a highly reactive nitroso group. nih.gov This group then forms a covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.govnih.gov

Core Modifications: The benzothiazinone core itself is critical for activity. SAR studies have pinpointed specific substitutions on the benzothiazinone ring that are crucial for modulating the interaction with DprE1. researchgate.net

8-Position (R1): Substitution with a nitro (-NO2) group at this position is considered essential for the potent antitubercular activity of the covalent inhibitor class. researchgate.net This group is the key to the mechanism of irreversible inhibition. nih.gov

6-Position (R2): Modifications at this position also play a role in modulating efficacy. researchgate.net

Side Chain Modifications: While the core structure dictates the fundamental mechanism of action, modifications to the side chain have been explored to improve physicochemical properties, such as aqueous solubility, which is generally very low for this class of compounds. nih.govresearchgate.net The aim of these modifications is to enhance drug-like properties without compromising the potent biological activity. nih.govssrn.com

Researchers have generated series of BTZ analogues by modifying the side chain, for instance, by opening cyclic piperidinyl or piperazinyl rings. nih.gov This strategy has successfully expanded the diversity of BTZ compounds, leading to analogues with improved solubility and bioavailability. nih.govssrn.comnih.gov Several of these optimized compounds retained excellent potency, with MIC values against Mtb in the single-digit nanomolar range (lower than 0.01 µM). nih.govnih.gov For example, a representative compound, designated as 37 , not only showed improved solubility and bioavailability compared to the lead compound PBTZ169 but also demonstrated Mtb-killing ability in an acute infection mouse model. nih.govnih.gov

Table 2: Summary of Structure-Activity Relationships for Benzothiazinones

Position of ModificationGroup/ModificationImpact on Biological ActivityReference
Benzothiazinone Core
8-Position (R1)Nitro (-NO2) groupEssential for potent covalent inhibition of DprE1. researchgate.net
6-Position (R2)Various substitutionsModulates interaction with DprE1 and overall efficacy. researchgate.net
Side Chain
C2-PositionOpening of cyclic rings (e.g., piperidine)Can improve physicochemical properties like solubility and bioavailability while retaining high potency. nih.gov

Pharmacophore mapping and 3D quantitative structure-activity relationship (3D-QSAR) studies have been employed to identify the crucial chemical features of benzothiazinones required for a potent biological response against DprE1. proquest.comscilit.com Benzothiazinone has been identified as a potent pharmacophore for inhibiting this key enzyme. researchgate.netproquest.comscilit.com

These computational models help in understanding the key molecular interactions between the inhibitor and the enzyme's active site. A 3D-QSAR model developed for a series of benzothiazinone derivatives showed robust predictive capabilities. proquest.comscilit.com The contour maps generated from such models guide the rational design of new analogues by highlighting the importance of specific properties in different regions of the molecule. proquest.comscilit.com

The key features identified for potent activity include:

Steric groups: The size and shape of the molecule influence its fit within the DprE1 binding pocket.

Electrostatic groups: The distribution of charge on the molecule is critical for interactions with amino acid residues in the active site.

Hydrophobic groups: Hydrophobic interactions contribute significantly to the binding affinity.

H-bond Acceptor and Donor groups: The formation of hydrogen bonds is crucial for anchoring the inhibitor in the correct orientation within the active site. For instance, docking studies have shown that the oxygen of an azetidine-one can form a hydrogen bond with THR118, and the oxygen of an anisole (B1667542) ring can establish an H-bond with LYS418. plos.org

This comprehensive approach, combining pharmacophore mapping and 3D-QSAR, aids in the rational design of novel benzothiazinone derivatives with enhanced anti-tubercular properties. proquest.comscilit.com

Applications of 2 4 Oxo 4h 1,3 Benzothiazin 2 Yl Acetonitrile and Benzothiazinone Analogs As Chemical Probes

Utilization in Target Identification and Validation Studies

Benzothiazinone analogs have become powerful tools for the identification and validation of new drug targets, particularly in the field of infectious diseases. A prime example is their application in targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis. nih.govnih.gov The BTZ derivative Macozinone (PBTZ169) is an irreversible inhibitor of DprE1, and its mechanism has been a foundation for validating this enzyme as a critical antitubercular target. nih.govplos.org

Target validation often involves demonstrating that engagement of the target by a molecule leads to a desired biological outcome. In-silico methods like covalent docking are used to screen virtual libraries of BTZ analogs against the DprE1 target. plos.org This approach simulates the formation of a covalent bond between the inhibitor and a key residue (cysteine) in the enzyme's active site, providing a rationale for the irreversible inhibition observed. vu.nlamsterdamumc.nl

Researchers have used these computational screening methods to identify novel BTZ analogs with potentially higher potency than existing compounds. plos.org For instance, a virtual library of 754 BTZ analogs was evaluated, leading to the identification of several compounds with superior predicted binding affinities to DprE1 compared to the well-studied PBTZ169. nih.govplos.org Molecular dynamics (MD) simulations and binding energy calculations using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach further validate these findings, demonstrating the stability of the inhibitor-enzyme complex. nih.govplos.org The identification of analogs with enhanced binding affinity serves to further validate DprE1 as a druggable target and provides new leads for therapeutic development. plos.org

Table 1: Binding Affinities of Selected Benzothiazinone Analogs against DprE1

CompoundBinding Affinity (ΔGbinding, kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)
PubChem-155-924-621-77.2PBTZ169-49.8
PubChem-127-032-794-74.3PBTZ169-49.8
PubChem-155-923-972-65.4PBTZ169-49.8

Data derived from MM-GBSA computations, showing the enhanced predicted binding energies of novel BTZ analogs compared to the reference inhibitor PBTZ169. nih.govplos.org

Fluorescent Benzothiazinone Analogues in Cellular Studies

To visualize the interaction between a drug and its target within a living cell, researchers have developed fluorescently-tagged benzothiazinone analogues. vu.nlamsterdamumc.nl These probes are synthesized by attaching a fluorophore to the BTZ scaffold, typically at the 2-position of the ring, which allows for modification without losing the compound's core activity. vu.nlresearchgate.net

These fluorescent probes enable the direct visualization of the drug's target via fluorescence imaging, providing valuable information on the target's subcellular localization and behavior. vu.nl A notable example is the fluorescent derivative JN108, which was designed to label DprE1 in various actinobacterial species. vu.nlamsterdamumc.nlnih.gov Using this probe, studies revealed that DprE1 exhibits a distinct polar localization in species like Mycobacterium tuberculosis and M. smegmatis. vu.nlamsterdamumc.nl

The specificity of these fluorescent probes is a critical aspect of their utility. The covalent nature of the BTZ-DprE1 interaction provides a definitive way to validate target engagement. vu.nl In experiments, the mutation of the specific cysteine residue in DprE1 to which BTZ binds completely prevents labeling by the fluorescent probe JN108. vu.nlamsterdamumc.nl This result unequivocally demonstrates that the probe's fluorescence is a direct consequence of its interaction with the intended target, highlighting the probe's high specificity. vu.nlamsterdamumc.nl Other related structures, such as 4-chloro-2(3H)-benzothiazolone (CBT), have also been shown to self-assemble into fluorescent fibers and can be taken up by mammalian cells, revealing panchromatic emission in blue, green, and red channels, further demonstrating the versatility of the benzothiazole (B30560) scaffold in cellular imaging applications. rsc.org

Table 2: Examples of Fluorescent Benzothiazinone Probes for Cellular Studies

Fluorescent AnalogFluorophore AttachedTargetApplication
JN108Proprietary FluorophoreDprE1Imaging target localization in actinobacteria. vu.nlamsterdamumc.nl
BTZ-TAMRATAMRADprE1Initial optimization of fluorescent BTZ probes. vu.nl
JN235-carboxyfluoresceinDprE1Development of BTZ-fluorophore conjugates. vu.nl

A selection of fluorescent probes based on the benzothiazinone scaffold developed for studying the enzyme DprE1. vu.nl

Application in Chemosensors and Optical Probes

The benzothiazole and benzothiazinone frameworks are also valuable in the design of chemosensors and optical probes for the detection of biologically and environmentally significant analytes. researchgate.netnih.gov These sensors are engineered to exhibit a change in their optical properties, such as fluorescence, upon binding to a specific target molecule or ion. stemmpress.com This functionality allows for the sensitive and selective detection of the analyte. researchgate.net

Researchers have developed benzothiazole-based fluorescent chemosensors for a variety of targets. For instance, two simple probes, BS1 and BS2, were created for the detection of peroxynitrite (ONOO⁻), a reactive oxygen species implicated in numerous pathological processes. nih.govrsc.orgresearchgate.net These probes operate on a "turn-on" mechanism, where fluorescence intensity increases dramatically upon reaction with peroxynitrite. nih.govrsc.org The probe BS1, which incorporates a diphenyl phosphonate (B1237965) unit, demonstrated excellent selectivity and a remarkably low limit of detection (LOD) of 12.8 nM. nih.govrsc.org

Similarly, other benzothiazole-based sensors have been designed for different targets. A sensor known as BID was developed for the highly sensitive detection of cyanide ions (CN⁻) through a nucleophilic addition mechanism that disrupts the molecule's internal charge transfer (ICT), leading to a visible color change and a blue shift in its fluorescence emission. nih.gov Another probe, BTA-12, was synthesized for the selective "turn-on" detection of zinc ions (Zn²⁺). researchgate.net These examples underscore the adaptability of the benzothiazole scaffold for creating highly specific optical probes for diverse analytical challenges in biological and environmental systems. nih.govresearchgate.net

Table 3: Benzothiazole-Based Chemosensors and Their Characteristics

ChemosensorTarget AnalyteFluorescence ResponseLimit of Detection (LOD)
BS1Peroxynitrite (ONOO⁻)Turn-on12.8 nM nih.govrsc.org
BS2Peroxynitrite (ONOO⁻)Turn-on25.2 nM nih.govrsc.org
BIDCyanide (CN⁻)Fluorescence blue shift5.97 nM nih.gov
BTA-12Zinc (Zn²⁺)Turn-on7.5 x 10⁻⁷ mol L⁻¹ researchgate.net

Summary of various chemosensors derived from the benzothiazole structure, highlighting their target specificity and high sensitivity.

Future Research Directions and Perspectives for Benzothiazinone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 1,3-benzothiazin-4-one core is central to the development of new analogues. Traditional synthetic routes often start from substituted 2-chlorobenzoic acid derivatives and have employed various pathways, such as the acylisothiocyanate, dithiocarbamate, and alkylsulfanyl routes. nih.gov However, some of these established methods present challenges, including the use of toxic or carcinogenic reagents like carbon disulfide and methyl iodide, which are undesirable under Good Manufacturing Practices and green chemistry principles. nih.gov

Future research is focused on creating more efficient, safer, and environmentally benign synthetic strategies. A significant advancement is the development of a new pathway starting from thiourea (B124793) derivatives. nih.govresearchgate.net This method allows for the formation of the thiazinone ring system in a single synthetic step by reacting an activated 2-halobenzoic acid with an N,N-dialkylthiourea. nih.gov This approach not only avoids hazardous reagents but also offers versatility, enabling the preparation of a wide variety of benzothiazinone analogues and facilitating the replacement of the sulfur atom with oxygen or nitrogen to yield benzoxazinones and quinazolinones, respectively. nih.govresearchgate.net

Other modern synthetic approaches for related 1,4-benzothiazine scaffolds, which could inspire future benzothiazinone syntheses, include biomimetic strategies using supramolecular catalysts like β-cyclodextrin in water and methods employing micellar nanoreactors. nih.gov These techniques offer advantages such as mild reaction conditions, high yields, and reduced environmental impact. nih.gov

MethodologyKey Reagents/ConditionsAdvantagesReference
Alkylsulfanyl PathwayCarbon disulfide, methyl iodideAdaptable for combinatorial chemistry nih.gov
Thiourea PathwayThionyl chloride, N,N-dialkylthiourea, tolueneOne-step ring formation, avoids toxic reagents (CS₂, CH₃I), versatile for analogues nih.govresearchgate.net
Biomimetic Strategy (for 1,4-BT)β-cyclodextrin, water, 60 °CSustainable (uses water as solvent), neutral pH, excellent yields nih.gov
Micellar Nanoreactor (for 1,4-BT)Aqueous cetylpyridinium (B1207926) bromide (CPB) solutionForms product through a hydrobromination–oxidation cascade nih.gov

Advanced Mechanistic Investigations of Biological Action and Chemical Transformations

The primary biological target of many potent antitubercular benzothiazinones is decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1). nih.govnih.gov This enzyme is crucial for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.gov Benzothiazinones act as mechanism-based inhibitors or "suicide substrates". nih.govacs.org The mechanism involves the reduction of the compound's essential nitro group to a reactive nitroso species within the bacterium. acs.orgnih.gov This nitroso derivative then forms a specific covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible enzyme inactivation. nih.govacs.org X-ray crystallography has confirmed the formation of a semimercaptal adduct between the reduced benzothiazinone and Cys387 of DprE1. nih.govnih.gov

While this primary mechanism is well-established, future research will focus on more nuanced mechanistic questions. This includes investigating potential alternative activation pathways and understanding the precise factors that govern the rate and specificity of the covalent modification. Studies on the chemical transformation of the benzothiazinone scaffold itself are also crucial. For example, the synthesis and evaluation of sulfoxide (B87167) (BTZ-SO) and sulfone (BTZ-SO₂) derivatives of the BTZ043 core have been explored. acs.org Interestingly, these oxidation products show variable anti-TB activity, with the sulfoxide retaining potent activity while the sulfone is only weakly active. acs.org Computational and NMR studies suggest that oxidation alters the molecule's conformation and charge densities, which likely impacts its interaction with the DprE1 target. acs.org Further exploration of such transformations could yield derivatives with modulated reactivity and pharmacokinetic profiles.

Rational Design of Next-Generation Molecular Tools and Probes

Rational drug design, guided by an understanding of structure-activity relationships (SAR) and the three-dimensional structure of the biological target, is a powerful strategy for developing improved therapeutic agents. mdpi.com In the context of benzothiazinones, this approach has already led to the development of second-generation candidates like PBTZ169 (macozinone). nih.gov Starting from the lead compound BTZ043, researchers systematically modified the C-2 position of the benzothiazinone scaffold, introducing a piperazine (B1678402) group to create the PBTZ series. nih.gov This modification led to PBTZ169, which demonstrated improved potency and efficacy compared to the parent compound. nih.govacs.org

Future research will continue to leverage rational design to address current limitations, such as the low aqueous solubility and suboptimal in vivo bioavailability that can affect some BTZ candidates. mdpi.com Strategies include modifying side chains to enhance physicochemical properties and designing derivatives with improved metabolic stability. nih.govmdpi.com For instance, N-alkyl and heterocycle substituted derivatives have been synthesized to probe the impact of these changes on antimycobacterial activity and pharmacokinetic profiles. nih.govnih.govresearchgate.net

Beyond creating better drugs, rational design can be used to develop molecular tools and probes to study biological systems. The synthesis of fluorescent benzothiazinone analogues, for example, allows for the direct visualization and specific labeling of the DprE1 enzyme in mycobacteria. epfl.ch Such probes are invaluable for confirming the mechanism of action in different species and for studying the enzyme's localization and dynamics within the cell. epfl.ch

Modification StrategyPositionObjectiveExample OutcomeReference
Introduction of Piperazine GroupC-2Improve potency and efficacyDevelopment of PBTZ169 from BTZ043 nih.gov
Side Chain Modification (Ring Opening)C-2Improve aqueous solubility and physicochemical propertiesAnalogues with improved solubility and bioavailability mdpi.com
Introduction of N-spiro-heterocyclesC-2Improve pharmacokinetic profilesCompounds with greater aqueous solubility and better PK profiles than PBTZ169 nih.gov
Attachment of FluorophoreScaffoldCreate molecular probes for target labelingFluorescent analogues that selectively label DprE1 epfl.ch

Exploration of New Biological Targets and Pathways for Benzothiazinone Scaffolds

While the antitubercular activity of benzothiazinones via DprE1 inhibition is the most studied application, the versatility of the heterocyclic scaffold suggests potential for broader biological activity. nih.govnih.gov Future research should explore alternative therapeutic indications by screening benzothiazinone libraries against a wider range of biological targets and disease models.

The structural similarity to other biologically active heterocyclic systems provides a rationale for this exploration. For instance, the related 1,2-benzothiazine scaffold has been used as a basis for the rational design of potential anticancer agents that target topoisomerase II, an enzyme critical for DNA replication in cancer cells. mdpi.com Dinitrobenzamides, which can be viewed as simplified, open-ring versions of benzothiazinones, also act as inhibitors of DprE1, indicating that the core pharmacophoric elements can be presented in different structural contexts. mdpi.com This modularity suggests that the benzothiazinone core could be adapted to inhibit other enzymes in different pathogens or in human cells.

Furthermore, various heterocyclic compounds incorporating thiazine (B8601807), oxazine (B8389632), triazole, or oxadiazole rings are known to possess a wide array of biological activities, including antifungal, antiviral, and anti-inflammatory properties. nih.govresearchgate.netmdpi.comresearchgate.net By creating hybrid molecules that combine the benzothiazinone core with other pharmacophores, such as 1,2,4-triazoles, it may be possible to develop compounds with novel mechanisms of action or to target new biological pathways. researchgate.net This expansive approach will be crucial for unlocking the full therapeutic potential of the benzothiazinone chemical space beyond tuberculosis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions of aromatic aldehydes with thiazolidinone precursors, as demonstrated in analogous benzothiazine systems. For example, electrophilic attack using isothiocyanate derivatives followed by cyclization with chloroacetyl chloride under basic conditions is a viable pathway . Reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 for aldehyde to thiazolidinone) are critical for optimizing yields (>70%) and minimizing byproducts like unreacted nitriles. Purity can be verified via HPLC with acetonitrile/water gradients (e.g., 60:40 v/v) .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish the nitrile and benzothiazinone moieties in this compound?

  • Methodological Answer :

  • ¹H NMR : The acetonitrile proton appears as a singlet near δ 3.8–4.2 ppm, while aromatic protons from the benzothiazinone ring resonate at δ 7.2–8.1 ppm (doublets or multiplets) .
  • IR : The nitrile group shows a sharp stretch at ~2240 cm⁻¹, and the carbonyl (C=O) of the benzothiazinone appears at ~1680 cm⁻¹ .
  • X-ray crystallography : Confirms planarity of the benzothiazinone ring and bond angles (e.g., C-S-C ≈ 95°) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity single crystals?

  • Methodological Answer : Ethanol/water (7:3 v/v) or dimethylformamide (DMF) mixtures at 4°C yield crystals suitable for X-ray analysis. Slow evaporation minimizes defects, with lattice parameters typically matching monoclinic systems (e.g., space group P2₁/c) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) reveal electron-deficient regions at the nitrile carbon (Mulliken charge: +0.35) and benzothiazinone carbonyl oxygen (−0.45), favoring nucleophilic attack. Kinetic studies using thiourea derivatives show second-order rate constants (k₂ ~ 10⁻³ M⁻¹s⁻¹) in acetonitrile at 25°C .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for structurally similar benzothiazine derivatives?

  • Methodological Answer :

  • Case Study : Discrepancies in ¹³C NMR shifts for the acetonitrile carbon (δ 115–120 ppm) may arise from solvent polarity or tautomerism. Use deuterated DMSO to stabilize tautomers and compare with computed chemical shifts (GIAO method) .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 245.0584 for C₁₁H₈N₂OS) .

Q. How can environmental stability studies (e.g., hydrolysis, photolysis) inform handling protocols for this compound?

  • Methodological Answer :

  • Hydrolysis : Under acidic (pH 3) or basic (pH 10) conditions, the nitrile group hydrolyzes to amides or carboxylic acids (t₁/₂ = 12–48 hrs at 25°C). Monitor via LC-MS .
  • Photolysis : UV-Vis irradiation (λ = 254 nm) degrades the benzothiazinone ring, forming sulfonic acid byproducts. Use amber glassware and inert atmospheres for storage .

Q. What computational models predict the compound’s interaction with biological targets (e.g., DNA, enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) suggest intercalation with DNA base pairs (binding energy ΔG ≈ −8.2 kcal/mol) due to planar benzothiazinone. Fluorescence quenching assays with ethidium bromide confirm displacement (Ksv = 1.5 × 10³ M⁻¹) .

Methodological Resources

  • Synthetic Protocols : Condensation and cyclization routes .
  • Analytical Techniques : HPLC (C18 columns), HRMS, and X-ray crystallography .
  • Computational Tools : Gaussian 16 for DFT, AutoDock for docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.